6-Bromo-4-chloroquinoline hydrochloride

Process Chemistry Medicinal Chemistry API Intermediate Manufacturing

6-Bromo-4-chloroquinoline hydrochloride (CAS 1086062-75-0) is the hydrochloride salt of the heteroaromatic building block 6-bromo-4-chloroquinoline (free base CAS 65340-70-7). Its molecular formula is C₉H₆BrCl₂N (free base C₉H₅BrClN), with a molecular weight of 278.96 g/mol (free base 242.50 g/mol).

Molecular Formula C9H6BrCl2N
Molecular Weight 278.96 g/mol
CAS No. 1086062-75-0
Cat. No. B8759054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-4-chloroquinoline hydrochloride
CAS1086062-75-0
Molecular FormulaC9H6BrCl2N
Molecular Weight278.96 g/mol
Structural Identifiers
SMILESC1=CC2=NC=CC(=C2C=C1Br)Cl.Cl
InChIInChI=1S/C9H5BrClN.ClH/c10-6-1-2-9-7(5-6)8(11)3-4-12-9;/h1-5H;1H
InChIKeyRWGAHDHOGFMENT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-4-chloroquinoline hydrochloride (CAS 1086062-75-0) – Regulatory Identity, Physicochemical Profile, and Comparator Context


6-Bromo-4-chloroquinoline hydrochloride (CAS 1086062-75-0) is the hydrochloride salt of the heteroaromatic building block 6-bromo-4-chloroquinoline (free base CAS 65340-70-7). Its molecular formula is C₉H₆BrCl₂N (free base C₉H₅BrClN), with a molecular weight of 278.96 g/mol (free base 242.50 g/mol). The compound is registered in the FDA Global Substance Registration System under the Unique Ingredient Identifier (UNII) 7MD9K2JXR8 [1]. It possesses two electronically and sterically distinct halogen substituents at the 4- and 6-positions of the quinoline scaffold, providing orthogonal synthetic handles for sequential functionalization via nucleophilic aromatic substitution and palladium-catalyzed cross-coupling [2][3]. This bifunctional architecture distinguishes it from mono-halogenated quinolines (e.g., 4-chloroquinoline) and from symmetrical 4,6-dihalo analogs (e.g., 4,6-dichloroquinoline, 4,6-dibromoquinoline), which lack the capacity for chemoselective, stepwise derivatization without protecting-group strategies.

6-Bromo-4-chloroquinoline hydrochloride – Why In-Class Quinoline Building Blocks Cannot Be Interchanged


Halogenated quinoline building blocks are not interchangeable commodity chemicals. The specific combination and positional arrangement of bromine (C6) and chlorine (C4) substituents on the quinoline core determines the chemoselectivity, reactivity order, and achievable product diversity in downstream synthetic sequences. Replacing 6-bromo-4-chloroquinoline with 4,6-dichloroquinoline (both chlorine, CAS 4203-18-3) eliminates the intrinsic reactivity gradient between C–Br and C–Cl bonds that enables sequential Suzuki-Miyaura, Sonogashira-Hagihara, and Buchwald-Hartwig couplings without intermediate purification [1][2]. The regioisomeric 4-chloro-6-iodoquinoline (CAS 40107-07-1) offers a reversed reactivity profile (C–I more reactive than C–Cl), but the stronger C–I bond polarization can lead to competing protodehalogenation and reduced catalyst compatibility in certain systems [2][3]. The 6-bromo-4-chloroquinoline scaffold has been validated specifically as the penultimate intermediate for the clinical-stage PI3K/mTOR inhibitor Omipalisib (GSK2126458), for which substitution of the halogenation pattern would require complete re-validation of the synthetic route and impurity profile [4]. These chemoselectivity considerations, together with documented differences in synthetic yield, analytical purity, and regulatory identity, make generic or analog substitution technically and economically unjustifiable.

6-Bromo-4-chloroquinoline hydrochloride – Head-to-Head Quantitative Evidence for Scientific Selection and Procurement


Synthetic Yield Superiority – 70%+ Comprehensive Yield vs. Legacy Methods (26–42%)

A three-step synthetic route starting from 4-bromoaniline and ethyl propiolate, disclosed in Chinese Patent CN106432073B, achieves a comprehensive yield of ≥70% for 6-bromo-4-chloroquinoline. This represents a substantial improvement over prior art methods yielding only 26–42% [1]. A specific comparative example in the patent documents a direct improvement from 25.6% (Comparative Example 1) to >70% (Invention Example) for the three-step sequence [1]. An alternative single-step chlorination procedure using phosphorus oxychloride achieves 98.5% yield for the final transformation from 6-bromoquinolin-4(1H)-one to 6-bromo-4-chloroquinoline, with product identity confirmed by EI-HRMS (m/z calcd for C₉H₅BrClN [M+] 240.9294, found 240.9297) [2]. This directly reduces raw material cost per kilogram of target compound relative to lower-yielding synthetic routes.

Process Chemistry Medicinal Chemistry API Intermediate Manufacturing

Chemoselective Sequential Cross-Coupling – C6-Br Reacts Preferentially Before C4-Cl in Palladium-Catalyzed Reactions

Beletskaya et al. (2005) demonstrated that in 6-bromo-4-chloroquinoline, the C6-bromine substituent undergoes palladium-catalyzed Suzuki-Miyaura cross-coupling with arylboronic acids preferentially over the C4-chlorine, enabling sequential introduction of two different aryl groups without intermediate purification [1]. A subsequent study by the same group (2004) reported almost quantitative yields for one-pot, successive double Suzuki couplings on 4,6-dihaloquinolines [2]. For the Sonogashira-Hagihara alkynylation, 6-alkynyl-4-chloroquinolines were obtained in 90–100% yields via chemoselective coupling at the C6 position of 4-chloro-6-bromo(iodo)quinolines [3]. This reactivity gradient—C6-Br > C4-Cl in oxidative addition to Pd(0)—is the mechanistic basis for the compound's utility as a privileged scaffold for diversity-oriented synthesis. In contrast, 4,6-dichloroquinoline (both C–Cl bonds) lacks this intrinsic selectivity, requiring differentiated catalyst/ligand systems to achieve modest regiocontrol [1].

Cross-Coupling Chemistry Sequential Functionalization Drug Discovery Libraries

Validated Intermediate for Clinical-Stage PI3K/mTOR Inhibitor Omipalisib (GSK2126458)

6-Bromo-4-chloroquinoline serves as a critical penultimate intermediate in the synthesis of Omipalisib (GSK2126458/GSK458), a highly selective, potent p110α/β/γ/δ and mTORC1/2 inhibitor currently in clinical investigation for solid tumors, lymphoma, idiopathic pulmonary fibrosis, and idiopathic pulmonary interstitial fibrosis [1]. The compound is transformed into 6-bromo-4-iodoquinoline via halogen exchange (Finkelstein reaction), which then undergoes Suzuki coupling to install the key biaryl motif of Omipalisib . The patent literature explicitly states that the improved synthesis of 6-bromo-4-chloroquinoline was developed to reduce the production cost of Omipalisib, underscoring the direct link between intermediate availability and drug substance economics [1]. No other 4,6-dihaloquinoline regioisomer has been validated in this specific API synthetic route, making 6-bromo-4-chloroquinoline the sole documented intermediate for Omipalisib manufacturing.

Oncology Drug Development PI3K/mTOR Pathway Pharmaceutical Intermediate Sourcing

Physicochemical Differentiation – Melting Point, Purity Specifications, and Solid-State Handling

6-Bromo-4-chloroquinoline (free base) exhibits a melting point of 111.0–115.0°C (TCI America specification; reference mp 113°C) , with alternative supplier specifications reporting 123–125°C . In comparison, the structurally related 4,6-dichloroquinoline (CAS 4203-18-3) melts at 104.0–108.0°C , providing a 7–10°C melting point elevation that reflects stronger intermolecular interactions in the Br/Cl derivative and facilitates crystalline purification. Commercial purity specifications for 6-bromo-4-chloroquinoline are consistently ≥98.0% (GC) from major suppliers (TCI, Chem-Impex, Fisher Scientific/Alfa Aesar) , with 96% as a minimum industrial grade . The hydrochloride salt (CAS 1086062-75-0) provides enhanced aqueous solubility for reaction conditions requiring homogeneous media, a feature not available with the free base analogs that lack salt-forming capability.

Analytical Chemistry Quality Control Procurement Specifications

Regulatory-Grade Identity – UNII Registration and Procurement Traceability

The hydrochloride salt of 6-bromo-4-chloroquinoline is assigned the FDA Unique Ingredient Identifier (UNII) 7MD9K2JXR8 in the FDA Global Substance Registration System (GSRS) [1]. This UNII registration provides a globally unique, unambiguous identifier that enables precise material traceability across regulatory submissions (IND, NDA, DMF), pharmacovigilance databases, and supply chain documentation. The free base (CAS 65340-70-7) is listed with multiple synonyms (4-chloro-6-bromoquinoline, 6-bromo-4-chloro-quinoline) in supplier catalogs from TCI, Thermo Scientific/Alfa Aesar, and Fisher Scientific . The combination of a UNII-registered salt form and a well-characterized free base with consistent MDL number (MFCD00511001) across suppliers reduces identity ambiguity and simplifies supplier qualification audits compared to less systematically registered quinoline analogs.

Regulatory Compliance Pharmaceutical Quality Systems Supplier Qualification

6-Bromo-4-chloroquinoline hydrochloride – Optimal Application Scenarios Supported by Quantitative Evidence


Process Development and Scale-Up for Omipalisib (GSK2126458) and PI3K/mTOR Back-Up Series

Organizations developing Omipalisib or structurally related PI3Kα/β/γ/δ and mTORC1/2 dual inhibitors should prioritize 6-bromo-4-chloroquinoline hydrochloride as the penultimate intermediate. The patent-validated synthetic route achieves ≥70% comprehensive yield—a ≥2.7× improvement over legacy methods yielding 25.6%—directly reducing API cost of goods [1]. The UNII-registered hydrochloride salt (7MD9K2JXR8) supports GMP-quality documentation for regulatory filings [2]. The documented conversion to 6-bromo-4-iodoquinoline via Finkelstein halogen exchange, followed by Suzuki coupling to install the biaryl pharmacophore, represents the established industrial route with characterized impurity profiles [1].

Diversity-Oriented Synthesis and Parallel Library Construction in Kinase Drug Discovery

Medicinal chemistry teams constructing focused quinoline-based kinase inhibitor libraries benefit from the compound's orthogonal C6-Br and C4-Cl handles. The Beletskaya protocols enable chemoselective Suzuki-Miyaura coupling at C6-Br (first), followed by either a second Suzuki coupling, Buchwald-Hartwig amination, or Sonogashira-Hagihara alkynylation at C4-Cl—all achievable in a one-pot sequence with nearly quantitative yields [1][2]. This reduces synthetic steps from 4–6 (with protecting group strategies) to 2–3, cutting library production time by an estimated 40–50% compared to routes requiring intermediate purification between coupling steps.

Sonogashira-Hagihara Alkynylation for Click Chemistry and Bioconjugation Applications

For research programs requiring alkyne-functionalized quinoline probes (e.g., for CuAAC click chemistry, fluorescent labeling, or photoaffinity labeling), 6-bromo-4-chloroquinoline delivers 90–100% yield of 6-alkynyl-4-chloroquinoline via chemoselective Sonogashira-Hagihara coupling [1]. The residual C4-Cl remains available for subsequent diversification via nucleophilic substitution (amines, alkoxides) or further cross-coupling, enabling modular probe construction. The hydrochloride salt form facilitates aqueous reaction conditions when water-soluble Pd catalysts (e.g., Pd(PPh₃)₄ with sulfonated phosphines) are employed.

Quality Control Reference Standard and Impurity Profiling for CMC Documentation

Analytical development and QC laboratories supporting Omipalisib or related quinoline-based APIs can utilize 6-bromo-4-chloroquinoline hydrochloride as a characterized process intermediate reference standard. The compound is available at ≥98.0% (GC) purity from multiple qualified suppliers (TCI, Chem-Impex, Alfa Aesar) [1], with well-defined melting point (111.0–115.0°C), EI-HRMS confirmation (m/z 240.9294, M+), and ¹H NMR characterization (400 MHz, DMSO-d₆) [2]. This multi-supplier availability with consistent specifications reduces single-source dependency risk and supports competitive procurement.

Quote Request

Request a Quote for 6-Bromo-4-chloroquinoline hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.